4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring substituted with an ethylthio group and a benzoyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethylthio Group: The ethylthio group can be added through nucleophilic substitution reactions using ethylthiol and a suitable leaving group on the benzoyl-substituted piperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl-substituted piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used to study the effects of ethylthio and benzoyl groups on biological activity and receptor binding.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio and benzoyl groups may enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing thiophene rings, which also exhibit diverse biological activities.
Indole Derivatives: Indole-based compounds, known for their wide range of pharmacological properties.
Thiazole Derivatives: Thiazole-containing compounds, which are used in various medicinal and industrial applications.
Uniqueness
4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one is unique due to the combination of its piperazine core with ethylthio and benzoyl substituents. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for targeted applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
4-(3-ethylsulfanylbenzoyl)-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-4-20-12-7-5-6-11(10-12)13(18)17-9-8-16-14(19)15(17,2)3/h5-7,10H,4,8-9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHWBMRQAXIKIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)N2CCNC(=O)C2(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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